molecular formula C12H12BrN5 B12227551 5-Bromo-n-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine

5-Bromo-n-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine

Cat. No.: B12227551
M. Wt: 306.16 g/mol
InChI Key: DGASAXNSYQGMOL-UHFFFAOYSA-N
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Description

5-Bromo-n-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine is a heterocyclic compound that features a bromine atom, a pyridine ring, an azetidine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-n-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. The reaction can be carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents . The reaction conditions are mild and metal-free, making it an attractive method for synthesizing this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification processes to obtain the desired compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-n-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

5-Bromo-n-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-n-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-n-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine is unique due to the presence of the azetidine ring, which is less common in similar compounds. This unique structural feature contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C12H12BrN5

Molecular Weight

306.16 g/mol

IUPAC Name

5-bromo-N-(1-pyridin-2-ylazetidin-3-yl)pyrimidin-2-amine

InChI

InChI=1S/C12H12BrN5/c13-9-5-15-12(16-6-9)17-10-7-18(8-10)11-3-1-2-4-14-11/h1-6,10H,7-8H2,(H,15,16,17)

InChI Key

DGASAXNSYQGMOL-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=CC=CC=N2)NC3=NC=C(C=N3)Br

Origin of Product

United States

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